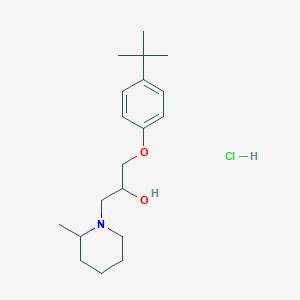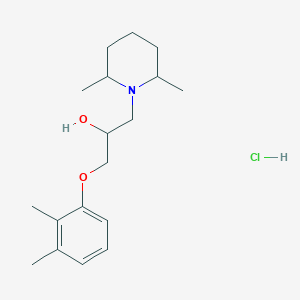amine hydrochloride CAS No. 1216469-78-1](/img/structure/B6480502.png)
[2-hydroxy-3-(1-phenylpropoxy)propyl](propan-2-yl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-hydroxy-3-(1-phenylpropoxy)propylamine hydrochloride” is an organic compound containing functional groups such as hydroxyl (-OH), ether (-O-), amine (-NH2), and a phenyl ring (C6H5). The presence of these functional groups suggests that the compound may have interesting chemical properties and reactivity .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The ether and amine groups are nucleophilic, meaning they donate electron pairs and react with electrophiles. The phenyl ring can undergo electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Photocrosslinkable Prepolymers
Photocrosslinkable prepolymers find applications in coatings, adhesives, and other materials. HVPA is a novel photocrosslinkable prepolymer synthesized from p-[1-(p-hydroxyphenyl)-1-phenylethyl]phenol (HPPP) and acrylic acid. It exhibits excellent photopolymerization behavior when irradiated with UV light. The percent double bond conversion and rate of polymerization of HVPA are higher than those of commercial prepolymer bisphenol-a-glycerolate diacrylate (BISGA). This makes HVPA suitable for industrial applications .
Dielectric Properties in Polymers
HVPA can be incorporated into polymers to enhance their dielectric properties. Researchers have studied its miscibility behavior with poly(ethyl methacrylate) (poly(EMA)). Understanding the compatibility of HVPA with other polymers is crucial for designing advanced materials with improved electrical properties .
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on handling, storage, and hazards associated with chemicals .
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising biological activity, it could be studied further for potential therapeutic applications. Alternatively, if it has interesting chemical reactivity, it could be used in synthetic chemistry .
Eigenschaften
IUPAC Name |
1-(1-phenylpropoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-4-15(13-8-6-5-7-9-13)18-11-14(17)10-16-12(2)3;/h5-9,12,14-17H,4,10-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZKVAUALJLPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)OCC(CNC(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isopropylamino)-3-(1-phenylpropoxy)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6480419.png)
![N-(2,5-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6480431.png)
![methyl 4-{2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6480439.png)
![ethyl 4-{2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6480440.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6480442.png)
![2,5-difluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6480449.png)
![3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6480458.png)
![ethyl (2E)-3,4-dimethyl-2-({[(2-oxo-2H-chromen-3-yl)formamido]methanethioyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B6480470.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6480494.png)
![tert-butyl({3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl})amine hydrochloride](/img/structure/B6480504.png)
![{3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride](/img/structure/B6480508.png)

![1-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-(2,4,6-trimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B6480521.png)